molecular formula C10H9N3O3 B035022 3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 108132-88-3

3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B035022
CAS No.: 108132-88-3
M. Wt: 219.2 g/mol
InChI Key: QWYJYHUAIBWZQX-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the benzodioxole moiety and the methyl group adds to its distinct chemical properties.

Preparation Methods

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate followed by cyclization with methyl isocyanate can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Compared to other triazole derivatives, 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl- stands out due to its unique structural features. Similar compounds include:

  • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-ethyl-
  • 3H-1,2,4-Triazol-3-one derivatives with different substituents on the triazole ring These compounds share the triazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-13-9(11-12-10(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYJYHUAIBWZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148428
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108132-88-3
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxaindan-5-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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